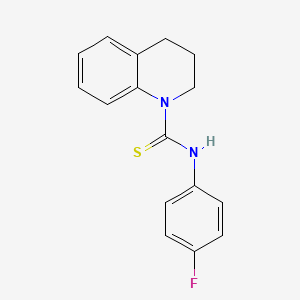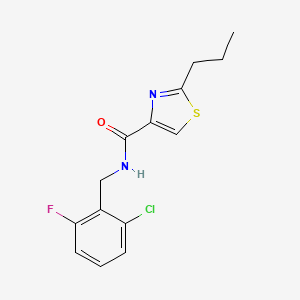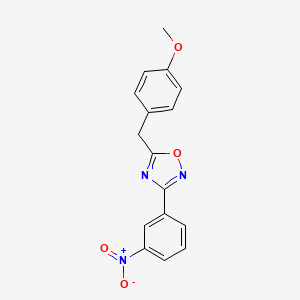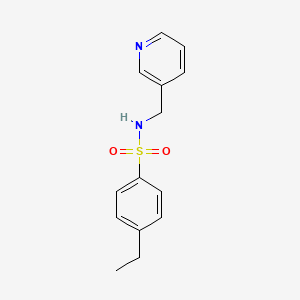![molecular formula C13H16FNO2 B5542172 1-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]ethanone](/img/structure/B5542172.png)
1-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]ethanone, also known as FMME, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FMME is a synthetic compound that is used in the development of drugs and other biochemicals.
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis of NK(1) Receptor Antagonist
A study described an efficient stereoselective synthesis of Aprepitant, an orally active NK(1) receptor antagonist, using this compound. This synthesis involved a novel crystallization-induced asymmetric transformation and several other chemical transformations (Brands et al., 2003).
Convergent Synthesis Approach
Another research focused on a simple and convergent approach to synthesize enantiomerically pure derivatives of this compound, which are potent orally active antagonists of the human neurokinin-1 (NK-1) receptor. This process started from p-fluorobenzaldehyde and utilized diastereomeric salt resolution techniques (Elati et al., 2007).
Microwave-Assisted Synthesis in Mannich Reaction
Researchers developed an efficient microwave-assisted one-step synthetic route toward Mannich bases from 4-hydroxyacetophenone and secondary amines. This method provides a novel alternative for the synthesis of mono- and disubstituted Mannich bases (Aljohani et al., 2019).
HIV-1 Replication Inhibitors
A study synthesized new N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, identifying them as inhibitors of HIV-1 replication. Among these derivatives, compounds with morpholine showed promising activity against HIV-1 replication (Che et al., 2015).
DNA-Dependent Protein Kinase Inhibitors for Cancer Treatment
This compound has been identified as an inhibitor of the DNA-dependent protein kinase (DNA-PK), a key component in the DNA repair pathway. This inhibitor enhances the cytotoxicity of agents that induce DNA double-strand breaks, suggesting a new approach for cancer therapies (Kashishian et al., 2003).
Photophysical Characterization
A study conducted photophysical characterization of a morpholino methylthio phenyl ketone, providing insights into its excited state properties and solvent effects. This research aids in understanding the photophysical behavior of such compounds (Morlet‐Savary et al., 2008).
Enantioselective Synthesis of Morpholinones
Research on chiral morpholinone, an important building block in organic synthesis, highlighted a catalytic enantioselective method for constructing N,O-heterocycles. This reaction represents a novel asymmetric aza-benzilic ester rearrangement (He et al., 2021).
QSAR-Analysis of Antioxidant Derivatives
A QSAR-analysis was conducted on 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, providing theoretical groundwork for designing new potential antioxidants (Drapak et al., 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(5-fluoro-2-methyl-4-morpholin-4-ylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-9-7-13(15-3-5-17-6-4-15)12(14)8-11(9)10(2)16/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQQHHNPPBEZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)F)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5542102.png)
![N-(2-fluorophenyl)-3-{1-[(6-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5542104.png)




![4-{2-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5542132.png)
![2-(4-chlorobenzyl)-8-[(6-methyl-2-pyridinyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542134.png)
![N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5542137.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5542170.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5542180.png)

